6-amino-2-phenylpyrimidin-4(3H)-one
Overview
Description
Scientific Research Applications
Chemical Synthesis and Transformations
6-amino-2-phenylpyrimidin-4(3H)-one, and its derivatives, are involved in various chemical synthesis and transformations. For instance, studies have explored the transformation of heterocyclic halogeno compounds into amino compounds, demonstrating a mechanism initiated by the attack of an amide ion on specific carbon atoms, rather than a position in the ring structure (Meeteren & Plas, 2010). Additionally, reactions of these compounds with nucleophiles, such as electrophilic nitration and sulphonation, have been studied, offering insights into the structural modifications of pyrimidine derivatives (Stevens, Baig, Gate, & Wheelhouse, 1995).
Antibacterial Activity
Research has also been conducted on the antibacterial properties of certain derivatives of 6-amino-2-phenylpyrimidin-4(3H)-one. One study synthesized 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives and evaluated their antibacterial activity, indicating potential applications in combating bacterial infections (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).
Anticancer Research
The application in cancer research is another notable area. Studies have shown that derivatives of 6-amino-2-phenylpyrimidin-4(3H)-one exhibit anticancer properties, making them candidates for developing new anticancer drugs. For instance, a study investigated the biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as GPR119 agonists with potential applications in diabetes and cancer treatment (Negoro, Yonetoku, Misawa-Mukai, Hamaguchi, Maruyama, Yoshida, Takeuchi, & Ohta, 2012).
Development of Other Therapeutic Agents
In addition to its application in antibacterial and anticancer research, 6-amino-2-phenylpyrimidin-4(3H)-one derivatives have been studied for their potential in developing various other therapeutic agents. This includes research on novel 4-arylpyrimidine derivatives with anti-anoxic and anti-lipid peroxidation activities, which could lead to advancements in treatments for conditions related to anoxia or oxidative stress (Kuno, Katsuta, Sakai, Ohkubo, Sugiyama, & Takasugi, 1992).
Green Chemistry Approaches
The use of 6-amino-2-phenylpyrimidin-4(3H)-one in green chemistry approaches has also been explored. A study described a microwave-assisted synthetic scheme for producing novel Schiff base congeners of pyrimidine nuclei using water as a solvent, highlighting a more eco-friendly approach in chemical synthesis (Karati, Mahadik, & Kumar, 2022).
Adenosine Receptor Antagonism
Research into adenosine receptor antagonism includes the evaluation of carbamate substituted 2-amino-4,6-diphenylpyrimidines as potential dual adenosine A1 and A2A receptor antagonists. These compounds show promise as therapeutic agents in the treatment of Parkinson's disease, highlighting another significant medical application (Robinson, Petzer, Rousseau, Terre’Blanche, Petzer, & Lourens, 2016).
properties
IUPAC Name |
4-amino-2-phenyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-6-9(14)13-10(12-8)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBAPESPVBOCDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355723 | |
Record name | ST51039238 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-phenylpyrimidin-4(3H)-one | |
CAS RN |
41740-17-4 | |
Record name | 6-Amino-2-phenyl-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41740-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ST51039238 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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